1-Methyl-3-azabicyclo[3.2.1]octane
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Overview
Description
1-Methyl-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-azabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another method includes the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production often relies on scalable synthetic routes that ensure high yield and purity. The use of flow chemistry and continuous processing techniques has been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Tempo oxoammonium tetrafluoroborate/ZnBr2.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
1-Methyl-3-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response . The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in its substitution pattern.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This derivative has a chlorine atom at the 3-position, which can significantly alter its chemical properties and reactivity.
Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane: This compound features a benzoyloxy group, making it a useful intermediate in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
88799-00-2 |
---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-methyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-8-3-2-7(4-8)5-9-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
UAJYYFYNOPJLJM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)CNC2 |
Origin of Product |
United States |
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